![molecular formula C14H22ClNO2 B2501837 [1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine Hydrochloride CAS No. 464921-28-6](/img/structure/B2501837.png)
[1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine Hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenylcyclopentylamines. This compound is characterized by the presence of a cyclopentyl ring attached to a phenyl group, which is further substituted with two methoxy groups at the 3 and 4 positions. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine Hydrochloride typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where the cyclopentyl ring is alkylated with a phenyl halide in the presence of a Lewis acid catalyst.
Methoxylation: The phenyl ring is then methoxylated at the 3 and 4 positions using methanol and a suitable catalyst.
Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where the intermediate aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Hydrochloride Salt Formation: Finally, the free base form of the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy groups are converted to hydroxyl groups or further oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the methanamine group to a primary amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the methoxy groups or the phenyl ring are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of hydroxylated or carbonyl derivatives.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of substituted phenylcyclopentylamines with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate the interactions of phenylcyclopentylamines with biological targets, such as enzymes and receptors.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry:
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine Hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular pathways depend on the specific application and target, but common pathways include modulation of neurotransmitter release and inhibition of enzyme activity.
Comparación Con Compuestos Similares
- [1-(3,4-dimethoxyphenyl)cyclohexyl]methanamine Hydrochloride
- [1-(3,4-dimethoxyphenyl)cyclobutyl]methanamine Hydrochloride
- [1-(3,4-dimethoxyphenyl)cyclopropyl]methanamine Hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the size and structure of the cycloalkyl ring (cyclopentyl, cyclohexyl, cyclobutyl, cyclopropyl).
- Chemical Properties: These structural differences influence the compound’s chemical properties, such as solubility, stability, and reactivity.
- Biological Activity: The biological activity of these compounds varies based on their interaction with molecular targets, with each compound exhibiting unique pharmacological profiles.
Propiedades
IUPAC Name |
[1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-12-6-5-11(9-13(12)17-2)14(10-15)7-3-4-8-14;/h5-6,9H,3-4,7-8,10,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMCRVGVXIVINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CN)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2501754.png)
![8-(4-bromophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501755.png)
![isopropyl 2-(2-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2501756.png)
![5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid](/img/structure/B2501758.png)
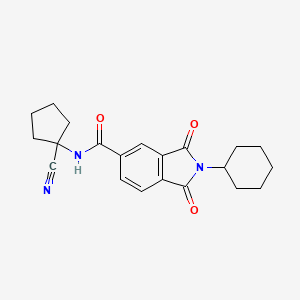
![Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate](/img/structure/B2501761.png)
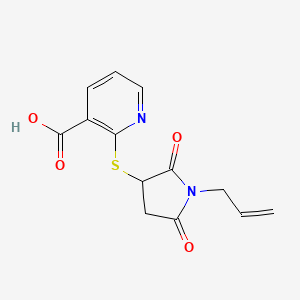
![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride](/img/structure/B2501763.png)
![3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2501764.png)
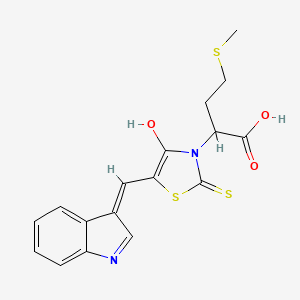
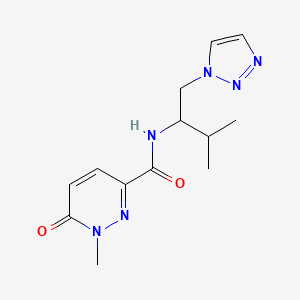
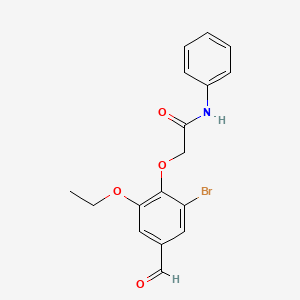

![(E)-3-(phenylsulfonyl)-N1-(thiophen-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501776.png)
